molecular formula C10H13ClOS B13082072 3-Chloro-4-isobutoxybenzenethiol

3-Chloro-4-isobutoxybenzenethiol

Cat. No.: B13082072
M. Wt: 216.73 g/mol
InChI Key: MAZXYLHTCOCGIV-UHFFFAOYSA-N
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Description

3-Chloro-4-isobutoxybenzenethiol is an organic compound with the molecular formula C10H13ClOS. It is characterized by the presence of a chlorine atom, an isobutoxy group, and a thiol group attached to a benzene ring. This compound is primarily used in research settings and has various applications in chemical synthesis and industrial processes .

Properties

Molecular Formula

C10H13ClOS

Molecular Weight

216.73 g/mol

IUPAC Name

3-chloro-4-(2-methylpropoxy)benzenethiol

InChI

InChI=1S/C10H13ClOS/c1-7(2)6-12-10-4-3-8(13)5-9(10)11/h3-5,7,13H,6H2,1-2H3

InChI Key

MAZXYLHTCOCGIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)S)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-isobutoxybenzenethiol typically involves the introduction of the isobutoxy group and the thiol group onto a chlorobenzene derivative. One common method is through a multi-step process that includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-isobutoxybenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-isobutoxybenzenethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-isobutoxybenzenethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-isobutoxybenzenethiol is unique due to the presence of the isobutoxy group, which can influence its reactivity and biological activity compared to its analogs.

Biological Activity

3-Chloro-4-isobutoxybenzenethiol is an organic compound that has garnered interest due to its unique chemical structure and potential biological activities. The presence of the isobutoxy group, alongside the thiol functional group, suggests a range of interactions with biological targets, making it a subject of research in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The chemical formula for this compound is C11_{11}H13_{13}ClOS, indicating the presence of chlorine, sulfur, and an isobutoxy substituent. This structure influences its solubility, reactivity, and interaction with biological systems.

Synthesis

The synthesis of this compound typically involves:

  • Nucleophilic Substitution : Starting from 3-chlorophenol, the isobutoxy group is introduced using isobutyl bromide in the presence of a base like potassium carbonate.
  • Thiol Introduction : The thiol group is added by reacting the intermediate with thiourea followed by hydrolysis.

The biological activity of this compound is primarily attributed to its thiol group, which can form covalent bonds with proteins and enzymes. This interaction may inhibit their activity and disrupt various biochemical pathways. The compound's unique structure allows it to engage with specific molecular targets, potentially leading to therapeutic effects.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus20100
P. aeruginosa12100

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. These studies typically involve human cell lines to assess its potential as a therapeutic agent.

Cell Line IC50_{50} (µM)
HeLa25
MCF-730
HCT11628

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzenethiols exhibit significant antimicrobial properties. The study highlighted that modifications to the thiol group can enhance activity against resistant strains .
  • Potential in Drug Development : Research published in Bioorganic & Medicinal Chemistry Letters explored various benzenethiol derivatives for their potential as anti-cancer agents. The findings suggested that compounds similar to this compound could inhibit tumor growth in vitro .

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